Cresolphthalein

Beschreibung

Historical Context and Evolution of o-Cresolphthalein as a Chemical Compound

Early Discoveries and Synthesis Methods

Phthalein dyes, including o-Cresolphthalein, are generally synthesized through the condensation reaction between phthalic anhydride (B1165640) and substituted phenols, often catalyzed by strong acids. Specifically, o-Cresolphthalein is produced by reacting phthalic anhydride with o-cresol (B1677501) sprinpub.com. While specific details regarding the initial discovery and the exact researchers involved in the very first synthesis of o-Cresolphthalein are not extensively documented in readily available literature, the general synthesis pathways for phthalein dyes have been established for a considerable period. For instance, James Moir conducted significant early work on synthesizing and analyzing the spectral properties of various phthalein derivatives, contributing to the understanding of structure-color relationships within this class of compounds scielo.org.za. Unlike some industrial chemicals, o-Cresolphthalein is not typically produced on a large industrial scale but is commercially available for laboratory use, synthesized through established methods akin to those used for phenolphthalein (B1677637) and thymolphthalein (B86794) wikipedia.org.

Transition from Basic Indicator to Advanced Research Reagent

Initially, o-Cresolphthalein was recognized primarily for its utility as a reversible pH indicator himedialabs.comthermofisher.com. It exhibits a distinct color transition, changing from colorless in acidic to neutral conditions to red in alkaline environments, typically within a pH range of 8.2 to 9.8 himedialabs.comthermofisher.com. This characteristic made it a useful tool in acid-base titrations. However, the compound's significance expanded considerably with the development and application of its derivative, o-Cresolphthalein Complexone (OCPC). OCPC transformed o-Cresolphthalein from a simple indicator into a sophisticated reagent for quantitative chemical analysis, particularly for the determination of metal ions like calcium gspchem.comclpmag.comscirp.orgnih.govresearchgate.netnih.govtaylorandfrancis.com. This evolution marked a transition from qualitative observation to precise quantitative measurement in advanced research settings.

Theoretical Basis of Color Change and Structural Transformations

The color change observed in o-Cresolphthalein is fundamentally linked to its molecular structure and its behavior in response to variations in pH. As an acid-base indicator, it exists in equilibrium between different tautomeric forms, primarily the benzenoid and quinonoid structures, each possessing a distinct color usmf.md. In acidic or neutral solutions, the molecule typically adopts a colorless, lactone form. Upon transition to alkaline conditions, deprotonation occurs, leading to the opening of the lactone ring and the formation of a quinoid structure that absorbs light in the visible spectrum, resulting in a colored complex himedialabs.comusmf.mdresearchgate.net. This structural transformation is reversible, allowing it to function as an indicator. The specific color change from colorless to red is observed over a defined pH interval, a phenomenon explained by the ionization of the indicator molecule usmf.md.

Significance of o-Cresolphthalein in Modern Analytical Chemistry and Related Disciplines

Role in Quantitative Chemical Analysis

The primary contribution of o-Cresolphthalein to modern quantitative chemical analysis lies in its derivative, o-Cresolphthalein Complexone (OCPC). OCPC is widely employed as a chromogenic reagent for the spectrophotometric determination of various metal ions, most notably calcium gspchem.comclpmag.comscirp.orgnih.govresearchgate.nettaylorandfrancis.com. The principle of this method involves the formation of a colored complex when calcium ions react with OCPC in an alkaline solution. This reaction typically yields a violet or red complex whose intensity, measured at specific wavelengths (commonly between 560-575 nm), is directly proportional to the concentration of calcium in the sample himedialabs.comgspchem.comtaylorandfrancis.com. Beyond calcium, OCPC is also utilized for the quantitative analysis of magnesium, strontium, and barium, as well as for determining water hardness through complexometric titrations gspchem.com.

Applications in Biochemical and Clinical Laboratories

In biochemical and clinical laboratories, the o-Cresolphthalein Complexone (OCPC) method has become a cornerstone for the colorimetric estimation of calcium levels in biological fluids such as serum and plasma gspchem.comclpmag.comscirp.orgresearchgate.nettaylorandfrancis.com. This method is highly valued for its operational simplicity, speed, and accuracy, making it an ideal choice for routine diagnostic testing and clinical laboratory workflows gspchem.com. The reliable detection of calcium is critical for diagnosing and monitoring various physiological conditions. Furthermore, the compound and its derivatives find applications in biochemical research, including studies investigating calcium ion dynamics in biological systems, such as in plant immunity research nih.gov.

Physicochemical Properties of o-Cresolphthalein as a pH Indicator

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in ethanol, methanol |

| pH Transition Range | 8.2 (colorless) to 9.8 (red) |

| Absorption Maximum (λmax) | 564-570 nm (in 0.1N NaOH) |

| Molecular Formula | C₂₂H₁₈O₄ |

Applications of o-Cresolphthalein (primarily via its Complexone derivative) in Quantitative Analysis

| Analyte | Method Principle | Typical Wavelength (nm) | Sample Type | Discipline |

| Calcium (Ca²⁺) | Colorimetric complex formation with o-Cresolphthalein Complexone (OCPC) in alkaline solution | 560-575 | Serum, Plasma | Clinical Chemistry, Biochemistry |

| Magnesium (Mg²⁺) | Colorimetric complex formation with OCPC | - | - | Analytical Chemistry |

| Strontium (Sr²⁺) | Colorimetric complex formation with OCPC | - | - | Analytical Chemistry |

| Barium (Ba²⁺) | Colorimetric complex formation with OCPC | - | - | Analytical Chemistry |

| Water Hardness | Complexometric titration using OCPC | - | Water samples | Environmental Analysis |

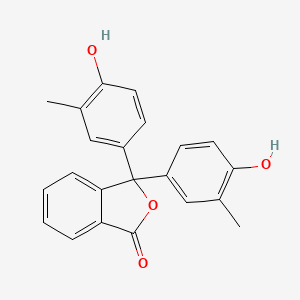

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-13-11-15(7-9-19(13)23)22(16-8-10-20(24)14(2)12-16)18-6-4-3-5-17(18)21(25)26-22/h3-12,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBJMKMKNCRKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060491 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | o-Cresolphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

596-27-0 | |

| Record name | Cresolphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresolphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-m-tolyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU2D9049G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic and Theoretical Studies of O Cresolphthalein

Complexation Chemistry with Metal Ions

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of complexes between o-Cresolphthalein and metal ions involves intricate thermodynamic and kinetic parameters that dictate the stability and reaction rates. While specific quantitative data for o-Cresolphthalein complexation with various metal ions are not extensively detailed in the provided search results, general principles of complex formation highlight the importance of stability constants and reaction kinetics. Stability constants (β) quantify the extent to which a metal ion and ligand associate in solution, with higher values indicating greater thermodynamic stability wikipedia.org. The chelate effect, where polydentate ligands form more stable complexes than monodentate ones due to entropic advantages, is a key factor influencing thermodynamic stability libretexts.org. Kinetic aspects, on the other hand, concern the rates at which these complexes form and dissociate. Factors such as the nature of the metal ion, the ligand's structure, and reaction conditions like pH and temperature significantly influence both thermodynamic and kinetic parameters gcnayanangal.com. For instance, the rate of reaction in systems involving o-Cresolphthalein can be influenced by pH, with proton abstraction from the molecule facilitating its quinonoid form, thereby affecting its interaction with other species tpcj.org.

Selective Recognition of Specific Metal Ions

o-Cresolphthalein and its derivatives have shown promise in the selective recognition of specific metal ions, functioning as chemosensors. Research indicates that modified o-Cresolphthalein structures can exhibit distinct responses to different metal ions, allowing for their differentiation and quantification researchgate.net. For example, a molecular assembly of o-Cresolphthalein appended with a 1,2,3-triazole ring demonstrated a "turn-on" absorbance response specifically towards Pb(II) ions researchgate.net. This selectivity was characterized by a measured detection limit of 13 µM at a 2:1 stoichiometry of the o-Cresolphthalein-Pb(II) complex researchgate.net. The study examined the probe's UV-Visible absorption spectral behavior with various metal ions, including Mn(II), Ce(III), Hg(II), Ni(II), Pb(II), Zn(II), Fe(II), Cr(III), Co(II), and Na(I), highlighting its exclusive sensitivity towards Pb(II) researchgate.net. Such selective binding is crucial for developing analytical tools for environmental monitoring and biological studies, where precise detection of specific ions is required nycu.edu.twnih.govsemanticscholar.org.

Photochromic Behavior and Related Mechanisms

o-Cresolphthalein exhibits photochromic properties, meaning it can undergo reversible color changes upon exposure to light. This phenomenon is of interest for applications in molecular switches, sensors, and memory devices ekb.egnih.gov. The underlying mechanisms often involve light-induced structural and electronic transformations within the molecule.

Light-Induced Reversible Color Changes

The photochromic behavior of o-Cresolphthalein is characterized by light-induced reversible color changes ekb.egtpcj.org. In systems where o-Cresolphthalein is involved, such as with hexacyanoferrate(II), the process begins with the photochromic compound absorbing light, leading to a change in its molecular structure and consequently its color tpcj.org. This transformation is reversible, meaning the compound can return to its original state, often in the absence of light or upon a secondary stimulus ekb.egtpcj.org. For instance, in a system involving potassium hexacyanoferrate(II), upon exposure to light, electrons are ejected, which then abstract a proton from the o-Cresolphthalein molecule. This leads to the formation of a colored quinonoid form tpcj.org. When the light source is removed, the reaction reverses, and the color diminishes as the molecule reverts to its original state tpcj.org.

Role of Electron Transfer Processes in Photochromism

Electron transfer processes play a significant role in the photochromism observed in some systems involving o-Cresolphthalein nih.govresearchgate.net. In certain photochromic materials, light absorption can trigger an electron transfer event, leading to the generation of free radicals or altered electronic states that manifest as a color change researchgate.netrsc.org. For example, in a supramolecular assembly, photochromic behaviors can be caused by the generation of free radicals via electron transfer from host molecules to a guest molecule rsc.org. Similarly, other photochromic compounds can exhibit an electron-transfer pathway that quenches fluorescence or alters their electronic behavior upon photoisomerization ekb.egnih.gov. These electron transfer mechanisms are fundamental to understanding how light energy is converted into chemical changes that result in observable color transitions ekb.egresearchgate.net.

Influence of pH on Photochromic Reaction Rates

The rate of photochromic reactions involving o-Cresolphthalein is demonstrably influenced by pH tpcj.org. Studies have shown that in systems like the hexacyanoferrate(II)/o-Cresolphthalein system, the reaction rates for both forward and backward color changes increase with increasing pH in the range of 5.5 to 8.0 tpcj.org. The rate reaches a maximum at approximately pH 7.5. Above this pH, a retardation in the reaction rate is observed. This behavior is attributed to the facile abstraction of protons from the o-Cresolphthalein molecule at higher pH values, leading to its anionic quinonoid form. While this facilitates the reaction up to a certain point, further increases in pH might alter the molecule's interaction dynamics or stability, leading to the observed rate retardation tpcj.org. The pH dependence is critical for controlling the kinetics and reversibility of photochromic processes.

Computational Chemistry and Theoretical Modeling of o-Cresolphthalein

Computational chemistry and theoretical modeling, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, properties, and reaction mechanisms of molecules like o-Cresolphthalein uobaghdad.edu.iqgithub.iounige.chnih.gov. DFT methods provide a computationally efficient yet accurate approach to calculating molecular properties, making them widely used in quantum chemistry github.ionih.gov. These methods can elucidate bonding characteristics, predict spectral properties, and explore reaction pathways, complementing experimental findings researchgate.netuobaghdad.edu.iqgithub.iounige.chnih.gov. For instance, DFT calculations can offer insights into the molecular interactions and electronic structure changes that underpin the photochromic behavior or metal ion binding selectivity of o-Cresolphthalein and its derivatives researchgate.netgithub.io. Such theoretical investigations are vital for designing new materials with tailored properties for sensing, optical switching, and other advanced applications researchgate.netnih.govgithub.ionih.gov.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method employed to investigate the electronic structure and molecular properties of chemical compounds. For o-Cresolphthalein and its derivatives, DFT calculations have been utilized to understand fundamental aspects of their molecular architecture and electronic distribution. These studies typically involve optimizing the molecular geometry to determine the most stable conformation, analyzing bond lengths, bond angles, and dihedral angles ijcce.ac.irmdpi.comorientjchem.org.

DFT calculations, often employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), provide detailed information on electronic properties. This includes the calculation of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity and electronic transitions ijcce.ac.irmdpi.comorientjchem.org. Furthermore, DFT can predict parameters such as molecular polarizability, hyperpolarizability, and electrostatic potential maps (MEP), offering insights into the molecule's response to external electric fields and its potential for intermolecular interactions ijcce.ac.irmdpi.comorientjchem.org. Such theoretical investigations contribute to the structural comprehension of o-Cresolphthalein-based sensors and help in predicting their behavior in different chemical environments researchgate.netresearchgate.net.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TDDFT) extends the capabilities of DFT to investigate excited-state properties, making it an indispensable tool for predicting spectroscopic behavior, particularly UV-Visible absorption spectra ijcce.ac.ircecam.org. By simulating electronic transitions, TDDFT calculations can provide theoretical spectra that can be compared with experimental data, aiding in the interpretation of observed absorption bands and the understanding of chromophoric properties ijcce.ac.iryok.gov.tr.

Studies involving TDDFT have been used to analyze the electronic excitations and spectral characteristics of molecules related to o-Cresolphthalein ijcce.ac.irresearchgate.netyok.gov.trresearchgate.net. These calculations help in understanding how molecular structure influences spectral features, such as absorption maxima (λmax) and intensity. For instance, TDDFT can offer insights into the molecular interactions that lead to changes in spectral properties upon complexation with metal ions, as observed in sensing applications researchgate.net. The accuracy of TDDFT in predicting these properties is dependent on the choice of exchange-correlation functional and basis set, with methods like B3LYP/6-311++G(d,p) being commonly applied ijcce.ac.iryok.gov.tr.

Modeling of Dye-Binding Assays and Interference Effects

o-Cresolphthalein complexone (Ocpc) is extensively used in colorimetric assays for determining calcium (Ca²⁺) concentrations researchgate.netescholarship.orgchemicalbook.com. The assay typically involves the formation of a colored complex between Ocpc and Ca²⁺ ions under alkaline conditions, with the intensity of the color being proportional to the calcium concentration chemicalbook.com. To enhance selectivity and minimize interference from other divalent cations, such as magnesium (Mg²⁺), 8-hydroxyquinoline (B1678124) (8HQ) is often included in the assay system, as it preferentially binds to Mg²⁺ escholarship.org.

Theoretical modeling has been employed to understand the complex interactions within these assays. Models have been developed to simulate the reaction between Ocpc and Ca²⁺, as well as the influence of 8HQ and Mg²⁺ on the assay's signal output escholarship.org. These models help in quantifying the contribution of different molecular complexes to the final absorbance, thereby providing a deeper understanding of the assay's sensitivity and specificity escholarship.org.

A significant area of research involves the modeling of interference effects. Gadolinium (Gd³⁺)-containing contrast agents, commonly used in Magnetic Resonance Imaging (MRI), have been shown to interfere with o-Cresolphthalein-based calcium assays, often leading to falsely decreased calcium values (pseudohypocalcemia) researchgate.netresearchgate.netnih.gov. The proposed mechanism for this interference involves the Gd³⁺ ion binding to the o-Cresolphthalein dye, potentially displacing calcium ions and altering the colorimetric response researchgate.net. Predictive models have been developed to estimate the extent of this interference and to determine appropriate waiting periods after contrast agent administration before blood collection for accurate calcium measurement nih.gov. Studies have also explored the sensitivity of o-Cresolphthalein-appended probes to other metal ions, such as lead (Pb²⁺) and mercury (Hg²⁺), demonstrating selective binding and changes in absorbance researchgate.net.

Table 1: Observed Interference of Gadolinium Contrast Agents in o-Cresolphthalein Calcium Assays

| Contrast Agent Type | Interfering Ion | Observed Effect on Calcium Assay | Reference |

| Gadolinium-based | Gd³⁺ | Negative bias (pseudohypocalcemia) | researchgate.netresearchgate.netnih.gov |

Molecular Dynamics Simulations of o-Cresolphthalein Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems at an atomic level uni-wuppertal.denih.gov. These simulations track the trajectories of atoms and molecules over time, based on classical mechanics and empirical force fields, allowing researchers to investigate intermolecular interactions, conformational changes, and binding affinities nih.govdovepress.comjapsonline.com.

While direct MD simulations specifically focused on o-Cresolphthalein's interactions with calcium or other ions are not extensively detailed in the provided search results, the principles of MD are directly applicable. MD simulations can elucidate the dynamic processes involved in the formation of complexes between o-Cresolphthalein and metal ions, providing insights into the stability of these complexes and the nature of the binding interactions dovepress.comdntb.gov.ua. Analyses typically include examining root-mean-square deviation (RMSD) for structural stability, root-mean-square fluctuation (RMSF) for atomic flexibility, radial distribution functions (RDF) to understand spatial arrangements, and hydrogen bond analysis to characterize specific interactions nih.govdovepress.comjapsonline.com. Such simulations are vital for understanding how the dye binds to analytes and how potential interfering substances might disrupt these binding events.

Advanced Analytical Methodologies Utilizing O Cresolphthalein

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays form a cornerstone of o-cresolphthalein complexone's application in quantitative analysis. These methods rely on the formation of colored complexes between o-CPC and specific metal ions under controlled conditions, with the intensity of the color directly correlating to the concentration of the analyte.

Spectrophotometric Determination of Magnesium

Beyond calcium, o-cresolphthalein complexone also serves as a reagent for the spectrophotometric determination of magnesium gspchem.comnih.govresearchgate.netchembk.comalibaba.comdojindo.comresearchgate.net. In alkaline conditions, magnesium ions (Mg²⁺) react with o-CPC to form a pink-colored complex, with an absorption maximum typically observed at 570 nm nih.govresearchgate.net. The formation constant between the calcium-o-CPC complex and the magnesium-o-CPC complex is similar, necessitating strategies to mitigate interference when determining one analyte in the presence of the other nih.govresearchgate.net. For magnesium analysis, a detection limit of 0.24 mg/L has been reported, with a linear range extending up to 20 mg/L nih.govresearchgate.net.

Method Optimization for Sensitivity and Selectivity

To enhance the accuracy and reliability of spectrophotometric assays utilizing o-CPC, several optimization strategies are employed, particularly concerning sensitivity and selectivity. A primary challenge is the potential interference from magnesium ions, which can also form colored complexes with o-CPC scielo.brscirp.orgoup.comscirp.orggoogle.com. To address this, masking agents are commonly incorporated into the assay reagents. 8-hydroxyquinoline (B1678124) and its sulfate (B86663) derivative (8-quinolinol sulfate) are frequently used as magnesium masking agents, effectively complexing with magnesium ions and preventing their reaction with o-CPC, thereby improving the selectivity for calcium researchgate.netoup.comscirp.orggoogle.comgoogleapis.comgoogle.com. In some instances, calcium itself is masked when determining magnesium, using specific masking-buffer solutions nih.govresearchgate.net.

Furthermore, the stability of the reagent system is critical for consistent performance. The use of carbonate or bicarbonate buffer systems, such as sodium carbonate or potassium bicarbonate, has been shown to improve reagent stability gspchem.comgoogleapis.comgoogle.com. Additionally, nonionic surfactants and salts of cholic acid can be included to reduce lipid turbidity in biological samples, ensuring clearer color development and more accurate absorbance readings googleapis.com.

Table 2: Sensitivity and Linearity of o-Cresolphthalein Complexone Assays

| Analyte | Detection Limit | Linear Range (approx.) | Key References |

| Calcium | 0.03 mmol/L (serum) | 0–18 mg/dL (serum/plasma) | myco-instrumentation.com |

| 0.10 mmol/L (urine) | 0–40 mg/dL (urine) | myco-instrumentation.com | |

| Calcium | 0.4 mg/dL (EDTA plasma) | Not specified | brieflands.com |

| Magnesium | 0.24 mg/L | 0–20 mg/L | nih.govresearchgate.net |

Automated Spectrophotometric Procedures and High-Throughput Analysis

The inherent simplicity and robustness of the o-CPC method make it highly amenable to automation, facilitating high-throughput analysis in clinical laboratories vitroscient.comresearchgate.netchemodex.commyco-instrumentation.comgspchem.comscirp.orgscirp.orgrx-sol.comadipogen.comtaylorandfrancis.com. Many modern clinical chemistry analyzers, such as those from Beckman Coulter (e.g., AU analyzers), are equipped to perform calcium determinations using o-CPC-based assays myco-instrumentation.com. These automated systems often employ bichromatic measurement techniques, utilizing dual wavelengths (e.g., 570/660 nm) to enhance accuracy and minimize interference myco-instrumentation.com.

Complexometric Titration Techniques

o-Cresolphthalein complexone is a well-established indicator in complexometric titrations, particularly for the determination of alkaline earth metal ions.

Application as an Indicator in Metal Ion Titrations (e.g., Ca²⁺, Mg²⁺, Sr²⁺, Ba²⁺)

In complexometric titrations, o-cresolphthalein complexone functions as a metallochromic indicator, signaling the endpoint of a titration by forming a distinct color change upon complexation with metal ions chembk.comalibaba.comrx-sol.comhimedialabs.comlobachemie.comrxmarine.comcymitquimica.comvwr.comalphachemika.cothermofisher.com. It is particularly effective for the titration of calcium (Ca²⁺), magnesium (Mg²⁺), strontium (Sr²⁺), and barium (Ba²⁺) ions with chelating agents like ethylenediaminetetraacetic acid (EDTA) chembk.comalibaba.comrx-sol.comhimedialabs.comlobachemie.comrxmarine.comcymitquimica.comvwr.comalphachemika.cothermofisher.com.

The indicator is typically colorless in solution at a pH of 11 but turns pink or red in the presence of alkaline earth metals dojindo.comrxmarine.com. For optimal performance in titrations, a specific pH range, often around pH 10-11, is maintained using buffer systems such as ammonia-ammonium chloride dojindo.comresearchgate.net. For example, in the analysis of Si-Ca-Ba-Mg alloys, o-CPC has been used as an indicator for the complexometric titration of the aggregate content of calcium and magnesium at pH 10 researchgate.net. The careful management of pH and the potential use of masking agents are crucial to ensure the selectivity of the titration, especially when multiple metal ions are present scielo.brnih.govresearchgate.netscirp.orgoup.comscirp.orggoogle.comresearchgate.net.

Table 3: Metal Ions Titrated Using o-Cresolphthalein Complexone as an Indicator

Table 4: Management of Interfering Ions in Spectrophotometric Assays with o-Cresolphthalein Complexone

| Analyte Determined | Primary Interfering Ion | Masking Agent(s) / Strategy | Key References |

| Calcium | Magnesium | 8-hydroxyquinoline / 8-quinolinol sulfate | researchgate.netoup.comscirp.orggoogle.comgoogleapis.comgoogle.com |

| Magnesium | Calcium | Masking-buffer solutions | nih.govresearchgate.net |

Endpoint Detection Mechanisms and Enhancements

o-Cresolphthalein Complexone (o-CPC) functions as a metallochromic indicator, undergoing a distinct color change upon complexation with metal ions. In alkaline solutions, typically at pH ranges between 8.2 and 12, o-CPC exhibits different color states depending on the presence and concentration of specific metal cations. For instance, o-Cresolphthalein itself acts as a pH indicator, transitioning from colorless at pH 8.2 to red at pH 9.8 researchgate.netutexas.eduscbt.com. When used as a complexone, o-CPC forms stable, colored complexes with divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) in alkaline media (pH 10-12) researchgate.netutexas.edunih.gov. The resulting purple or pink color intensity is directly proportional to the concentration of the metal ion, providing a visual or spectrophotometric signal for quantitative analysis researchgate.netutexas.edu.

These color changes are crucial for detecting the endpoint in complexometric titrations, where a chelating agent is used to titrate metal ions. The sharp color transition signals the completion of the reaction researchgate.netutexas.edu. Enhancements in analytical precision and selectivity can be achieved through the judicious use of o-CPC, as it can also act as a masking agent, selectively complexing with interfering metal ions that might otherwise co-precipitate or interfere with the primary analyte detection utexas.edusmolecule.com.

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) Systems

The properties of o-Cresolphthalein Complexone make it well-suited for automated analytical techniques like Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA), enabling high-throughput and efficient sample processing.

FIA Applications: o-CPC has been successfully employed in FIA systems for the determination of calcium. For example, a study by Hansen et al. (1978) utilized o-cresolphthalein complexone in an FIA setup for calcium analysis in wastewater, achieving a linear working range of 1 to 30 mg/L with a sampling rate of 100-110 samples per hour researchgate.net.

SIA Applications: SIA systems have also benefited from the use of o-CPC for metal ion determination.

For serum calcium determination, a spectrophotometric SIA method demonstrated a linear range from 2.5 to 15 mg/dL with a detection limit of 0.430 mg/dL acs.orgrsc.org.

In pharmaceutical analysis, an SIA method for magnesium assay using o-CPC achieved a linear range of 0-20 mg/L for Mg(II), a detection limit of 0.24 mg/L, and a sample throughput of 80 samples per hour acs.orguni-augsburg.de.

o-CPC has also been utilized as a post-column reagent in ion chromatography for the separation and detection of Ca²⁺ and Mg²⁺, enhancing selectivity and sensitivity nih.govrsc.org.

Table 1: Performance Metrics of o-Cresolphthalein Complexone in FIA/SIA Systems

| Analyte | Method | Linear Range | Detection Limit | Sampling Rate/Throughput | Reference |

| Calcium | FIA | 1–30 mg/L | Not specified | 100–110/h | researchgate.net |

| Calcium | SIA | 2.5–15 mg/dL | 0.430 mg/dL | Not specified | acs.orgrsc.org |

| Magnesium | SIA | 0–20 mg/L | 0.24 mg/L | 80/h | acs.orguni-augsburg.de |

| Calcium | IC (Post-column) | Not specified | Not specified | Not specified | nih.govrsc.org |

| Magnesium | IC (Post-column) | Not specified | Not specified | Not specified | nih.govrsc.org |

Development of o-Cresolphthalein-Based Sensors

The inherent chromogenic properties of o-Cresolphthalein and its derivatives have paved the way for their integration into various sensor platforms for detecting pH and metal ions.

Optical Sensors for pH and Metal Ion Detection

o-Cresolphthalein itself serves as a pH indicator, exhibiting a color transition from colorless to red within the pH range of 8.2 to 9.8 researchgate.netutexas.eduscbt.com. For enhanced pH sensing, o-Cresolphthalein has been immobilized within polymer matrices, such as cellulose (B213188) diacetate membranes, creating pH-sensitive materials. These immobilized sensors can offer a broad working range, from pH 8.0 to 13.0, with rapid response times of 2-30 seconds and good long-term stability researchgate.netresearchgate.net.

For metal ion detection, o-Cresolphthalein Complexone (o-CPC) is widely employed. It forms colored complexes with metal ions like Ca²⁺ and Mg²⁺, with characteristic absorption maxima typically around 570-580 nm researchgate.netutexas.eduutexas.edunih.gov. The selectivity of o-CPC for alkaline earth metals has been noted, and derivatives have been synthesized to enhance specificity for ions such as Pb(II) smolecule.comresearchgate.net. These optical sensors can achieve rapid response times, often within seconds to minutes utexas.eduresearchgate.netresearchgate.net.

Sensor Arrays and "Electronic Tongues": o-CPC has been utilized in sensor arrays, forming components of "electronic tongues" designed for the simultaneous detection of multiple analytes. In one study, polymer beads derivatized with o-CPC, fluorescein, and alizarin (B75676) complexone were used to detect Ca²⁺ and pH, demonstrating the potential for identifying analytes based on their distinct response patterns utexas.edu.

Electrochemical Sensors and Biosensors

The application of o-Cresolphthalein derivatives in electrochemical sensors primarily involves modifying electrode surfaces to enhance their sensing capabilities. For instance, an electrochemical sensor utilizing a poly o-cresolphthalein complexone (POC) coated on multiwalled carbon nanotubes (MWCNTs) was developed for the determination of Butylated hydroxyanisole (BHA). This sensor exhibited a linear detection range of 0.33–110 µM and a low detection limit of 0.11 µM chemmethod.commdpi.com. While this example focuses on an organic analyte, it highlights the potential of o-CPC in electrochemical sensor development.

The broader field of electrochemical sensing for heavy metal ions often employs nanomaterials like graphene, carbon nanotubes, and metal-organic frameworks (MOFs) to modify electrodes, leveraging their enhanced conductivity, surface area, and catalytic properties chemmethod.commdpi.comrsc.orgmdpi.comnih.gov. While direct electrochemical detection of metal ions using o-Cresolphthalein itself is less documented in the provided snippets, the principles of metal-ligand interactions and redox changes are fundamental to electrochemical sensing, suggesting potential avenues for future research.

Table 2: Performance of o-Cresolphthalein-Based Sensors

| Sensor Type | Analyte | Detection Limit | Linear Range | Response Time | Reference |

| Optical (pH) | pH | Not specified | pH 8.0–13.0 (Polymerized) | 2–30 s | researchgate.netresearchgate.net |

| Optical (Ca²⁺) | Ca²⁺ | Not specified | Not specified | Seconds | utexas.edu |

| Optical (Ca²⁺) | Ca²⁺ | Not specified | Not specified | Seconds | utexas.edu |

| Optical (Pb²⁺) | Pb²⁺ | 13 µM (Derivative) | Not specified | Not specified | researchgate.net |

| Electrochemical | BHA | 0.11 µM | 0.33–110 µM | Not specified | chemmethod.commdpi.com |

Integration into Microfluidic Devices and Lab-on-a-Chip Systems

Microfluidic and Lab-on-a-Chip (LOC) technologies offer miniaturized platforms for sophisticated analytical tasks, often integrating various sensor types. Optical and electrochemical sensors are commonly incorporated into these systems for real-time monitoring and analysis nih.govuni-augsburg.dedairyknowledge.in. The development of paper-based optical sensors utilizing o-cresolphthalein complexone for calcium detection indicates a potential for integration into portable, microfluidic-based analytical devices. The general trend of embedding optical sensing elements, such as fluorescent dyes, within microfluidic channels further supports the applicability of o-Cresolphthalein-based sensors in these advanced platforms nih.govdairyknowledge.in.

Combinatorial Approaches in Sensor Array Development (e.g., "Electronic Tongue")

o-Cresolphthalein and its complexone derivative are key components in combinatorial sensor arrays, contributing to the development of "electronic tongues." These systems employ multiple sensors with cross-reactive properties, which, when coupled with pattern recognition algorithms and chemometrics, can identify and quantify complex mixtures of analytes utexas.edumdpi.com. For instance, sensor arrays incorporating o-CPC-derivatized beads alongside other indicators have demonstrated the ability to differentiate and quantify analytes like Ca²⁺ and pH based on their unique response patterns utexas.edu. The comprehensive analysis of these patterns allows for the characterization of liquid samples, mimicking sensory perception.

Synthesis and Derivatization Strategies for Enhanced Functionality

Modified o-Cresolphthalein Structures for Specific Applications

The inherent properties of o-cresolphthalein can be significantly altered and improved through targeted synthesis and incorporation into various matrices, leading to specialized applications.

Synthesis of o-Cresolphthalein Derivatives with Tuned Spectroscopic Properties

Modifications to the o-cresolphthalein structure can lead to derivatives with altered spectroscopic behaviors, enabling new sensing capabilities. For instance, the synthesis of o-cresolphthalein appended with a 1,2,3-triazole moiety (o-CPT) has been achieved using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. This derivative exhibits a "turn-on" absorbance response upon complexation with specific metal ions, such as Lead(II) (Pb(II)), demonstrating tuned spectroscopic properties for selective ion recognition researchgate.net. Furthermore, chemical modifications on the phenyl rings of cresolphthalein, such as the introduction of cyano or carbomethoxy groups, have been shown to alter their UV-visible absorption spectra, indicating a tuning of their chromogenic properties researchgate.net. The synthesis of o-cresolphthalein-based diamine monomers, such as OCA (o-cresolphthalein-based diamine), has also been explored for the creation of novel polymers, where the methyl groups on the o-cresolphthalein backbone influence the resulting polymer's properties compared to phenolphthalein-based analogues acs.org.

Incorporation into Polymeric Materials and Membranes

o-Cresolphthalein and its derivatives can be effectively integrated into polymeric matrices and membranes to impart specific functionalities. A common strategy involves the reaction of o-cresolphthalein with formaldehyde (B43269) to form o-cresolphthalein-formaldehyde (CPF) polymers researchgate.net. These CPF polymers can be physically entrapped within membranes, such as cellulose (B213188) diacetate membranes, or more robustly immobilized via covalent coupling to polymer backbones like poly(vinyl alcohol) (PVA) researchgate.netgoogle.comacs.org. Covalent immobilization is crucial to prevent leaching of the indicator from the polymer matrix, ensuring long-term stability and performance google.comacs.org. For example, CPF-immobilized PVA membranes have been developed for pH sensing researchgate.net. Additionally, o-cresolphthalein complexone (o-CPC) has been utilized in the synthesis of polymers and in the development of electrochemical sensors, such as by coating multi-walled carbon nanotubes (MWCNTs) with poly o-cresolphthalein complexone for the detection of analytes like butylated hydroxyanisole (BHA) researchgate.netchemodex.com. o-Cresolphthalein-based polyimides have also been synthesized for applications in gas separation membranes, demonstrating the incorporation of the o-cresolphthalein structure into high-performance polymeric materials researchgate.net.

Development of Polymeric pH Indicators

The development of polymeric pH indicators leverages the chromogenic properties of o-cresolphthalein. By reacting o-cresolphthalein with formaldehyde, soluble polymers like CPF are formed researchgate.net. These polymeric indicators can then be immobilized onto solid supports, such as PVA membranes, to create stable and reusable pH-sensing materials researchgate.netgoogle.com. The immobilization process, particularly covalent attachment, prevents the leaching of the indicator molecule, a common issue with physically entrapped dyes google.comacs.org. The resulting polymeric pH indicators, such as CPF-immobilized PVA membranes, exhibit a distinct color change in response to pH variations. For instance, the CPF-immobilized PVA membrane has demonstrated a nonlinear response across the pH range of 9.0 to 13.0 researchgate.net. o-Cresolphthalein itself acts as a pH indicator, transitioning from colorless at pH values below 8.2 to a purple or red color at pH values above 9.8 wikipedia.orghimedialabs.com. This transition range makes it particularly useful for monitoring reactions in alkaline conditions.

Chemical Derivatization for Analytical Enhancement

Chemical derivatization strategies are employed to improve the sensitivity, selectivity, and chromatographic behavior of o-cresolphthalein, thereby expanding its utility in analytical chemistry.

Strategies for Improved Detection Sensitivity and Selectivity

Derivatization of o-cresolphthalein can significantly enhance its performance in analytical assays. The synthesis of derivatives like o-cresolphthalein appended 1,2,3-triazole (o-CPT) has yielded probes with selective recognition capabilities for metal ions like Pb(II), demonstrating a detection limit as low as 13 µM researchgate.net. The use of o-cresolphthalein complexone (o-CPC) is a prime example of derivatization for analytical enhancement, particularly for calcium determination. In alkaline solutions (pH 10.0), o-CPC forms a stable purple complex with calcium ions, which can be quantified spectrophotometrically at approximately 570 nm chemodex.comreckondiagnostics.com. To improve selectivity, masking agents such as 8-hydroxyquinoline (B1678124) are added to the reagent formulation to prevent interference from magnesium ions, which can also react with o-CPC reckondiagnostics.com. Furthermore, o-CPC functions as a masking agent in techniques like Atomic Absorption Spectroscopy (AAS) and Ion Chromatography (IC), selectively complexing interfering metal ions to ensure more accurate quantitative analysis of target analytes smolecule.com. Electrochemical sensors have also benefited from derivatization, with the development of electrodes modified with poly o-cresolphthalein complexone on MWCNTs, achieving sensitive detection of BHA with a low limit of detection researchgate.net.

Derivatization for Enhanced Chromatographic Properties

Chemical modifications and strategic use of o-cresolphthalein derivatives can improve their behavior in chromatographic separations. o-Cresolphthalein complexone (o-CPC) is frequently employed in ion chromatography (IC) as a post-column reagent (PCR) or as a component of the mobile phase. As a PCR, it reacts with separated metal ions to form detectable colored complexes, facilitating their detection chemodex.comresearchgate.net. When used in the mobile phase, o-CPC can dynamically coat the stationary phase, creating a chelating surface that enables the separation of metal ions, such as alkaline earth metals, based on their differential complexation affinities researchgate.net. This approach has been used for the separation and visible detection of ions like Ca²⁺ and Mg²⁺ researchgate.netresearchgate.netdcu.ie. The development of o-cresolphthalein-based polyimides also relates to enhanced separation properties, as these polymers are designed for gas separation membranes, implying modifications that influence molecular packing and transport characteristics relevant to chromatographic-like separation processes researchgate.net.

Formation of Novel o-Cresolphthalein Conjugates (e.g., 1,2,3-Triazole Derivatives)

The synthesis of novel o-Cresolphthalein conjugates, particularly those incorporating the 1,2,3-triazole moiety, represents a significant avenue for enhancing the compound's functionality and expanding its applications. The 1,2,3-triazole ring, readily accessible through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," serves as a versatile linker and can introduce new properties to the parent molecule researchgate.netresearchgate.net. Research in this area focuses on conjugating o-Cresolphthalein to various molecular scaffolds via this stable heterocyclic bridge, aiming to develop advanced chemosensors, probes, or materials with tailored characteristics.

One prominent strategy involves the synthesis of o-Cresolphthalein appended with a 1,4-disubstituted 1,2,3-triazole unit, creating a molecule designated as o-CPT researchgate.net. This conjugation is achieved through the CuAAC reaction, a highly efficient and stereoselective method that combines an azide (B81097) and an alkyne to form the triazole ring researchgate.netresearchgate.net. The resulting triazole linkage is robust and can incorporate diverse structural entities, potentially modulating the electronic and photophysical properties of the o-Cresolphthalein core researchgate.netmdpi.com.

Research has demonstrated that these o-Cresolphthalein-triazole conjugates exhibit selective recognition capabilities, particularly for metal ions. For instance, an o-CPT derivative has been developed as a chemosensor for Pb(II) ions researchgate.net. The sensing mechanism relies on the "turn-on" absorbance response observed upon complexation with Pb(II) ions. The synthesis of such a probe typically involves reacting an o-Cresolphthalein derivative bearing an alkyne group with a benzyl (B1604629) azide, or vice versa, in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and sodium ascorbate (B8700270) researchgate.netresearchgate.net. Characterization of these synthesized compounds is usually performed using standard spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry researchgate.net.

The enhanced functionality of these conjugates can be quantified through their sensing performance. For example, the o-CPT probe for Pb(II) ions showed a specific sensitivity towards Pb(II) among a panel of tested metal ions (Mn(II), Ce(III), Hg(II), Ni(II), Pb(II), Zn(II), Fe(II), Cr(III), Co(II), and Na(I)) researchgate.net. The detection limit for Pb(II) was reported to be 13 µM, with a stoichiometry of 2:1 (o-CPT:Pb(II)) complex formation researchgate.net. Another study reported a similar triazole-linked o-Cresolphthalein derivative with a detection limit of 8.6 µM for Pb(II) and 11 µM for Hg(II) ions, also characterized by UV-Vis and fluorescence spectroscopy researchgate.net. These findings highlight the potential of o-Cresolphthalein-triazole conjugates as selective and sensitive analytical tools.

Data Table: Properties of o-Cresolphthalein-Triazole Conjugates for Metal Ion Sensing

| Derivative Name/Description | Synthesis Method | Target Analyte | Detection Limit (µM) | Stoichiometry (Probe:Analyte) | Key Spectroscopic Change | Reference |

| o-CPT (o-Cresolphthalein appended 1,4-disubstituted 1,2,3-triazole) | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Pb(II) | 13 | 2:1 | "Turn-on" absorbance response | researchgate.net |

| o-Cresolphthalein-triazole conjugate | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Pb(II) | 8.6 | Not specified | UV-Vis and fluorescence spectroscopy changes | researchgate.net |

| o-Cresolphthalein-triazole conjugate | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Hg(II) | 11 | Not specified | UV-Vis and fluorescence spectroscopy changes | researchgate.net |

Applications of O Cresolphthalein in Specialized Research Areas

Biomedical and Clinical Diagnostics Research

In biomedical and clinical diagnostics research, o-Cresolphthalein and its derivatives are primarily employed for the quantitative analysis of calcium and the assessment of calcification processes.

o-Cresolphthalein, often in its complexone form, serves as a common colorimetric reagent for quantifying calcium deposition in various research models, particularly those investigating vascular calcification. The method typically involves decalcification of tissue or cellular samples using an acidic solution (e.g., hydrochloric acid), followed by reaction with o-Cresolphthalein in an alkaline medium to form a colored complex, the intensity of which is measured spectrophotometrically mdpi.comahajournals.orgmdpi.comnih.govntu.edu.sgcjn.org.cnresearchgate.netresearchgate.netnih.govnih.govcore.ac.uk. This technique allows for the determination of total calcium content, often normalized to protein concentration, to assess the extent of calcification ahajournals.orgnih.govcjn.org.cnnih.gov.

While widely used due to its relative simplicity, the o-Cresolphthalein method has noted limitations in research settings. It requires dissolution of calcium deposits, which destroys tissue integrity and prevents further downstream analysis mdpi.com. Furthermore, it does not allow for the differentiation between intracellular and extracellular calcium or the precise localization of calcification within tissues mdpi.com. Comparative studies have shown that newer methods, such as fluorescently labeled probes, can offer greater sensitivity and kinetic information, whereas the o-Cresolphthalein assay provides an endpoint measurement ntu.edu.sgnih.gov. Despite these limitations, it remains a valuable tool for quantitative assessment in established calcification models, including those using vascular smooth muscle cells (VSMCs) and animal models ahajournals.orgmdpi.comnih.govntu.edu.sgcjn.org.cnnih.gov.

The fundamental principle behind o-Cresolphthalein's use in calcium analysis is its reaction with calcium ions (Ca²⁺) in an alkaline environment to produce a distinct violet or purple-colored complex bmglabtech.comgspchem.comcolostate.edu. The intensity of this color is directly proportional to the calcium concentration in the sample bmglabtech.comgspchem.comcolostate.edu. This colorimetric reaction is utilized for the quantitative estimation of calcium in various biological fluids, including serum, plasma, and cellular extracts bmglabtech.comgspchem.comcolostate.edufishersci.ca.

The o-Cresolphthalein Complexone (o-CPC) method is a rapid and straightforward assay for determining calcium levels, often employed in automated analyzers for routine clinical laboratory use gspchem.comfishersci.ca. The assay's sensitivity can be enhanced by preventing magnesium interference through the inclusion of agents like 8-hydroxyquinoline (B1678124) sulfonate colostate.edu. Beyond calcium, o-Cresolphthalein Complexone has also been applied for the determination of other alkaline earth metals such as magnesium, strontium, and barium gspchem.comfishersci.carsc.org. In specific research contexts, o-Cresolphthalein has also been noted for its suitability in the precise determination of Vanadium (V(V)) ions acs.org.

The use of o-Cresolphthalein-based colorimetric assays for calcium determination can be subject to interference from various clinical reagents and contrast agents, notably those containing gadolinium. Gadolinium contrast agents, commonly used in magnetic resonance imaging (MRI), have been shown to interfere with these assays, often resulting in a negative bias in measured calcium concentrations nih.govresearchgate.netajronline.orgajronline.org.

Specific gadolinium formulations, such as gadodiamide (B1674392) (Omniscan) and gadoversetamide (B126527) (OptiMARK), have been identified as significant interferents, causing transiently decreased serum calcium values when measured by o-Cresolphthalein methods nih.govresearchgate.netajronline.orgajronline.org. The extent of this interference can vary depending on the specific o-Cresolphthalein assay method and the concentration of the gadolinium agent researchgate.net. For instance, studies have indicated that certain o-Cresolphthalein-based methods, like the Dade Behring (now Siemens Healthcare Diagnostics) method, are less susceptible to interference compared to others, such as the Roche Diagnostics method researchgate.netajronline.org. In contrast, gadopentetate dimeglumine (Magnevist) and gadoteridol (B1662839) (ProHance) have generally shown no significant interference with these assays researchgate.netajronline.org.

The mechanism of interference is attributed to the chelating properties of gadolinium ions, which can bind to the dye or affect the complex formation, leading to falsely low calcium readings researchgate.netajronline.org. These analytical artifacts can have clinical implications, potentially leading to misdiagnosis of hypocalcemia and inappropriate patient treatment ajronline.org. Research has focused on developing models to predict the impact of these agents and establish appropriate waiting periods before blood collection to ensure accurate calcium measurements researchgate.net.

Table 1: Interference of Gadolinium Contrast Agents with o-Cresolphthalein Calcium Assays

| Gadolinium Agent | Assay Method (o-Cresolphthalein based) | Reported Interference (Negative Bias) | Reference(s) |

| Gadodiamide (Omniscan) | Dade Behring method | ≤4.0 mg/L at 0.25 mmol/L Gd; ≤7.0 mg/L at 0.5 mmol/L Gd | researchgate.net, |

| Gadodiamide (Omniscan) | Roche Diagnostics method | 5.0 mg/L at 0.125 mmol/L Gd; 9.0 mg/L at 0.25 mmol/L Gd; 19 mg/L at 0.5 mmol/L Gd | researchgate.net, |

| Gadoversetamide (OptiMARK) | Dade Behring method | ≤4.0 mg/L at 0.25 mmol/L Gd; ≤7.0 mg/L at 0.5 mmol/L Gd | researchgate.net, |

| Gadoversetamide (OptiMARK) | Roche Diagnostics method | 5.0 mg/L at 0.125 mmol/L Gd; 9.0 mg/L at 0.25 mmol/L Gd; 19 mg/L at 0.5 mmol/L Gd | researchgate.net, |

| Gadodiamide | Orthocresolphthalein assay | Transiently decreased serum calcium concentration | ajronline.org |

| Gadoversetamide | Orthothis compound assay | Transiently decreased serum calcium concentration | ajronline.org |

| Gadopentetate dimeglumine | Orthothis compound assay | No significant change in serum calcium concentration | ajronline.org |

| Gadoteridol | Orthothis compound assay | No significant change in serum calcium concentration | ajronline.org |

Analysis of Calcium Dynamics in Cellular and Tissue Systems

Environmental and Industrial Analytical Research

In environmental and industrial contexts, o-Cresolphthalein and its complexone derivatives are valuable reagents for detecting and quantifying metal ions, contributing to water quality assessment and process monitoring.

o-Cresolphthalein Complexone (o-CPC) is utilized as an analytical reagent for the detection of trace chemicals, particularly metal ions, in water analysis chemodex.com. It plays a crucial role in assessing water quality by detecting and quantifying metal ions like calcium, which can indicate water hardness chemimpex.comchemimpex.com. The compound's ability to form colored complexes with metal ions allows for their spectrophotometric determination, aiding in environmental monitoring and ensuring compliance with safety standards chemimpex.comchemimpex.comguidechem.com.

Research has explored the use of o-Cresolphthalein Complexone in conjunction with solid-phase extraction methods, such as using multiwalled carbon nanotubes (MWNTs), for the preconcentration and determination of heavy metal ions like Copper (Cu(II)), Cobalt (Co(II)), Nickel (Ni(II)), and Lead (Pb(II)) in environmental samples nih.gov. These methods have reported detection limits in the low microgram per liter range, demonstrating sensitivity for trace analysis nih.gov. Furthermore, o-Cresolphthalein Complexone has been employed in the determination of trace magnesium and strontium in calcium carbonate matrices, relevant for geological and environmental studies rsc.org.

The chelating properties of o-Cresolphthalein Complexone make it a valuable tool for monitoring metal ion concentrations in various industrial processes chemimpex.comguidechem.commyskinrecipes.comgspchem.com. It is used in water treatment to detect heavy metals, ensuring regulatory compliance chemimpex.comgspchem.com. In electroplating and metal finishing industries, it helps control the concentration of metal ions in plating baths, ensuring the quality and consistency of metal coatings gspchem.com.

The compound is also employed in chemical manufacturing to detect impurities in metal salts, which is critical for maintaining the purity and quality of end products gspchem.com. Its ability to form stable complexes with a range of metal ions, including alkaline earth metals like magnesium, strontium, and barium, facilitates their quantitative analysis in industrial settings gspchem.comfishersci.carsc.org. Research also indicates its potential application in wastewater treatment for rapid detection of metal ion content, providing a basis for effective treatment strategies guidechem.com.

Table 2: Detection Limits for Trace Metal Ions using o-Cresolphthalein Complexone (o-CPC)

| Analyte Ion | Method Description | Detection Limit (LOD) | Reference(s) |

| Cu(II) | Solid phase extraction with MWNTs and o-cresolphthalein complexone | 1.64 µg/L | nih.gov |

| Co(II) | Solid phase extraction with MWNTs and o-cresolphthalein complexone | 1.64 µg/L | nih.gov |

| Ni(II) | Solid phase extraction with MWNTs and o-cresolphthalein complexone | 1.64 µg/L | nih.gov |

| Pb(II) | Solid phase extraction with MWNTs and o-cresolphthalein complexone | 1.64 µg/L | nih.gov |

| Mg(II) | HPLC with post-column reaction using o-CPC | 20 µg/L | rsc.org |

| Sr(II) | HPLC with post-column reaction using o-CPC | 200 µg/L | rsc.org |

Compound List:

o-Cresolphthalein

o-Cresolphthalein Complexone (o-CPC)

Gadolinium

Gadodiamide

Gadopentetate dimeglumine

Gadoversetamide

Gadoteridol

Calcium (Ca²⁺)

Magnesium (Mg²⁺)

Strontium (Sr²⁺)

Barium (Ba²⁺)

Vanadium (V(V))

Copper (Cu(II))

Cobalt (Co(II))

Nickel (Ni(II))

Lead (Pb(II))

Manganese (Mn(II))

Zinc (Zn(II))

Iron (Fe(II), Fe(III))

Chromium (Cr(III))

Cadmium (Cd(II))

Mercury (Hg(II))

Sodium (Na(I))

Cerium (Ce(III))

8-hydroxyquinoline sulfonate

Arsenazo III

Methylthymol blue (MTB)

Fetuin-A

Osteopontin

Vitronectin

Fibronectin

Fluorescein-bisphosphonate

Flow Pattern Analysis in Ducts with Corrugated Walls

o-Cresolphthalein has been employed as an effective pH indicator for flow visualization in experimental studies of fluid dynamics, particularly in complex geometries such as ducts with corrugated walls. Its utility in this area stems from its electrode-activated pH indicator properties, where its slower reverse reaction (from red-purple to colorless) compared to other indicators like thymol (B1683141) blue allows for better color retention, leading to clearer visualization of flow patterns himedialabs.comresearchgate.net. This characteristic is crucial for observing intricate flow behaviors within corrugated channels, which are relevant to designs like plate heat exchangers researchgate.netcambridge.org.

The compound's poor solubility in water was overcome by using a 50:50 water-ethanol mixture as the solvent, facilitating its application in these studies researchgate.net. Research has utilized o-Cresolphthalein to reveal previously unobserved flow patterns in configurations where corrugations on opposite walls abut. The primary flow is observed to follow the furrows of each wall, with interactions between these flows leading to spiraling patterns along the furrows researchgate.netcambridge.orgresearchgate.net. These visualizations have provided insights into the complex three-dimensional flow fields, including the formation of vortices and reflections at sidewalls or at the nodes where corrugation crests meet, depending on the corrugation angles researchgate.netcambridge.orgresearchgate.net. The technique has been applied to study flow at low Reynolds numbers (10-1000) and with varying corrugation angles city.ac.uk.

Table 1: Comparison of pH Indicators for Flow Visualization

| Indicator | Solubility in Water-Ethanol | Reverse Reaction Kinetics | Color Retention | Suitability for Corrugated Ducts |

|---|---|---|---|---|

| o-Cresolphthalein | Good (in 50:50 mixture) | Slow | Better | High |

Materials Science and Polymer Chemistry

In materials science and polymer chemistry, o-Cresolphthalein serves as a building block or functional component in the development of novel materials with tailored properties.

Use in the Synthesis of Specialty Polymers

o-Cresolphthalein can be utilized in the synthesis of specialty polymers, particularly those designed for specific functional applications. It has been reacted with formaldehyde (B43269) to produce polymers, such as o-cresolphthalein-formaldehyde (CPF), which can then be immobilized onto membranes researchgate.netresearchgate.netdntb.gov.ua. These immobilized polymers exhibit pH sensitivity and can be fabricated into membranes with applications in sensing. For instance, CPF physically entrapped in cellulose (B213188) diacetate membranes, followed by hydrolysis, resulted in pH-sensitive membranes with a broad working range (pH 8.0-13.0), rapid response times (2-30 seconds), and long-term stability researchgate.net.

The synthesis of polymers incorporating o-Cresolphthalein often involves reactions similar to phenol-formaldehyde chemistry researchgate.net. Research has explored the creation of polymeric pH indicators by reacting o-Cresolphthalein with formaldehyde under alkaline conditions, yielding soluble polymers suitable for immobilization onto polymer matrices like poly(vinyl alcohol) (PVA) researchgate.net. These polymeric indicators demonstrate good long-term stability and fast equilibrium responses. While phenolphthalein-formaldehyde immobilized PVA membranes showed a linear response from pH 10.0 to 14.0, the o-cresolphthalein formaldehyde immobilized PVA membrane exhibited a nonlinear response from pH 9.0 to 13.0 researchgate.net.

Development of pH-Responsive Materials

The inherent pH-indicating properties of o-Cresolphthalein make it a valuable component in the development of pH-responsive materials. Its characteristic color change from colorless to violet-red between pH 8.2 and 9.8 himedialabs.commoneidechem.comrxchemicals.comwikipedia.orgthermofisher.com can be leveraged to create materials that signal changes in their chemical environment. As mentioned in section 5.3.1, o-Cresolphthalein can be covalently linked or immobilized onto polymer backbones or membranes to create pH-sensitive indicator films and materials researchgate.netresearchgate.netdntb.gov.ua.

These pH-responsive materials find potential applications in areas such as "intelligent packaging," where they can indicate the quality of packaged food by responding to byproducts of microbial growth that alter the local pH google.com. For example, an o-cresolphthalein-formaldehyde polymer immobilized on a cellulose membrane has been described as a pH-sensitive material researchgate.netresearchgate.netdntb.gov.ua. Such materials are designed to undergo visually perceptible color changes in response to pH shifts, serving as visual indicators of spoilage or other chemical changes.

Compound Name List:

o-Cresolphthalein

Thymol blue

Formaldehyde

Poly(vinyl alcohol) (PVA)

Q & A

Q. What is the role of o-Cresolphthalein complexone in calcium quantification, and how does its pH-dependent chromogenic property enable accurate measurements?

o-Cresolphthalein complexone forms a violet-colored complex with calcium ions at pH ≥ 11, with absorbance proportional to calcium concentration (λmax = 575 nm). The reaction is specific to alkaline conditions, where the reagent transitions from colorless (pH < 8.2) to purple (pH > 9.8) upon calcium binding. This pH sensitivity requires strict buffering (e.g., ammonium chloride-ammonia buffer) to avoid interference from magnesium and ensure specificity .

Q. What are common sources of interference in o-Cresolphthalein-based calcium assays, and how can they be mitigated?

Magnesium ions can competitively bind to the reagent, leading to false positives. Adding 8-hydroxyquinoline as a chelating agent precipitates magnesium, eliminating interference. Additionally, avoiding acidic conditions (which destabilize the calcium complex) and using ultracentrifugation to remove particulate matter (e.g., in serum or urine samples) improves accuracy .

Q. How is o-Cresolphthalein applied in clinical or biological research settings, such as analyzing blood or urine samples?

The method is widely used in automated analyzers (e.g., Roche Cobas c501) for serum calcium quantification. In urine studies, photometric assays with o-Cresolphthalein complexone enable calcium load measurement in cell cultures, as demonstrated in vascular calcification models using human aortic smooth muscle cells (HASMCs) .

Q. What safety protocols are essential when handling o-Cresolphthalein in laboratory settings?

o-Cresolphthalein may cause eye, skin, or respiratory irritation. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize experimental design to minimize matrix effects when using o-Cresolphthalein in complex biological matrices?

- Sample Preparation : Deproteinize samples using trichloroacetic acid to reduce protein-bound calcium interference.

- Calibration : Include matrix-matched standards (e.g., synthetic urine or serum) to account for ionic strength variations.

- Validation : Perform spike-and-recovery tests (e.g., 90–110% recovery) to confirm method robustness in diverse matrices .

Q. What methodological synergies exist between o-Cresolphthalein-based calcium assays and complementary techniques like Alizarin red staining?

In vascular calcification studies, o-Cresolphthalein quantifies total calcium in cell lysates, while Alizarin red staining visualizes calcium deposits in extracellular matrix. Combining both methods provides quantitative and spatial insights, as seen in high-phosphate-induced HASMC calcification models .

Q. How can discrepancies in calcium measurements arise when using o-Cresolphthalein, and how should researchers address them?

Discrepancies may stem from:

- pH fluctuations : Use pH meters to verify buffer stability.

- Ionized vs. protein-bound calcium : For total calcium, ensure alkaline conditions dissociate protein-bound calcium. For ionized calcium, employ ion-selective electrodes alongside o-Cresolphthalein.

- Instrument drift : Regular spectrophotometer calibration with NIST-traceable standards is critical .

Q. What steps ensure reproducibility of o-Cresolphthalein-based assays across laboratories?

- Detailed Protocols : Specify reagent purity (e.g., ≥98%), incubation times (e.g., 10 min at 37°C), and centrifugation parameters.

- Inter-laboratory Validation : Share datasets via platforms like Zenodo to benchmark results.

- Reference Materials : Use certified reference sera (e.g., NIST SRM 909c) for cross-validation .

Q. How does o-Cresolphthalein contribute to mechanistic studies of diseases like vascular calcification or nephrolithiasis?

In nephrolithiasis research, o-Cresolphthalein quantifies calcium in kidney stone compositions (93% of stones contain calcium). In vascular studies, it links hyperphosphatemia-induced calcium loads to BMP-2/Smad pathway activation, revealing molecular drivers of calcification .

Methodological Tables

Q. Table 1. Key Parameters for o-Cresolphthalein-Based Calcium Assays

| Parameter | Specification | Reference |

|---|---|---|

| Optimal pH | 10.5–11.5 (ammonia buffer) | |

| Wavelength (λmax) | 575 nm | |

| Interference Removal | 8-hydroxyquinoline (1 mM final conc.) | |

| Detection Limit | 0.1 mg/dL (serum) |

Q. Table 2. Comparative Analysis of Calcium Quantification Methods

| Method | Advantages | Limitations |

|---|---|---|

| o-Cresolphthalein | High throughput, cost-effective | pH sensitivity, Mg²⁺ interference |

| Atomic Absorption | Ultra-sensitive, minimal matrix effect | Expensive equipment required |

| Ion-Selective Electrode | Measures ionized calcium | Affected by pH and temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.